Triphenylantimony dihydroxide
Description
Properties
CAS No. |
896-29-7 |
|---|---|
Molecular Formula |
C18H19O2Sb |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
triphenylstibane;dihydrate |
InChI |
InChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2; |
InChI Key |
QNEHTJFWGHSTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O |
Origin of Product |
United States |
Foundational & Exploratory
Ph3Sb(OH)2 vs Triphenylantimony oxide equilibrium in solution
An In-Depth Technical Guide on the Structural and Thermodynamic Dynamics of Organoantimony(V) Species
Executive Summary
The structural identity of oxidized triphenylantimony in solution versus the solid state has been a subject of historical debate and profound mechanistic importance. Commercially supplied "triphenylantimony oxide" (
Mechanistic Grounding: The "Double Bond Rule" and Antimony
To understand the causality behind this equilibrium, we must look at the quantum mechanical constraints of heavy p-block elements. Carbon and nitrogen readily form stable double bonds (
To alleviate this instability,
The Solution Equilibrium: Hydration Dynamics
When
The causality of this shift is rooted in steric and electronic relief: breaking the rigid polymeric lattice to form two strong, highly polarized
Thermodynamic equilibrium between polymeric triphenylantimony oxide and monomeric dihydroxide.
Data Presentation: Spectroscopic Signatures
Differentiating between the polymeric oxide and the monomeric dihydroxide requires orthogonal analytical techniques. Infrared (IR) spectroscopy serves as the most immediate, self-validating tool for this equilibrium.
Table 1: Spectroscopic and Structural Comparison
| Property | ||
| Coordination Geometry | Pentacoordinate (Trigonal Bipyramidal) | Tetracoordinate/Bridged (Distorted Tetrahedral) |
| IR Spectroscopy | Sharp | Absence of |
| Distinct | Broadened phenyl resonances due to polymeric nature | |
| Solubility | High in polar organic solvents (MeOH, | Poor in non-polar solvents unless depolymerized |
Experimental Methodologies
The following protocols establish a self-validating system. By executing Protocol A and validating via IR, researchers ensure the starting material is purely monomeric before attempting catalytic applications.
Protocol A: Synthesis and Isolation of Monomeric via Oxidative Hydrolysis
Causality: Direct oxidation of
-
Reaction Setup: Dissolve 10 mmol of triphenylantimony (
) in 50 mL of an acetone/water mixture (9:1 v/v). -
Oxidation: Dropwise add 12 mmol of 30% aqueous hydrogen peroxide (
) at under vigorous stirring. -
Maturation: Allow the solution to warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate the solution under reduced pressure until a white precipitate forms. Filter and wash with cold diethyl ether.
-
Validation: Run an FT-IR spectrum (ATR or KBr pellet). The absolute success of the protocol is validated by a sharp peak at
. If this peak is absent, dehydration has occurred.
Protocol B: Thermal Dehydration to Polymeric
Causality: Applying high vacuum and heat drives off the coordinated hydroxyl groups as water, forcing the Sb(V) centers to share oxygen atoms to satisfy valency, thereby polymerizing.
-
Dehydration: Place 5 mmol of pure
in a Schlenk flask. -
Thermal Treatment: Heat the solid to
under high vacuum ( mbar) for 12 hours. -
Validation: FT-IR must show the complete disappearance of the
peak and the emergence of a broad asymmetric stretch atngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .
Applications in Drug Development & Catalysis
The dynamic nature of the
Catalytic cycle for amide bond formation utilizing the Ph3Sb(OH)2 intermediate.
References
1.[1] Assembling anionic Sb(V)/(III) containing polyoxostibonates stabilized by triphenyltellurium cations . Dalton Transactions (rsc.org). 2.[2] Applications of Boronic Acids in Organic Synthesis - UCL Discovery . ucl.ac.uk. 3.[5] UC Santa Cruz - eScholarship (Stiboryl Frameworks and Hydrolytic Behavior) . escholarship.org. 4.[3] The structure of amorphous Ph3SbO: information from EXAFS spectroscopy (Cited via Scribd Document). scribd.com. 5.[4] Applications of Spin-Spin Couplings (Reactions of polymeric triphenylantimony oxide) . researchgate.net.
Sources
An In-depth Technical Guide to Triphenylantimony Dihydroxide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylantimony dihydroxide, an organoantimony(V) compound, represents a class of molecules with significant potential in various scientific domains, including catalysis and medicinal chemistry. While its direct commercial availability and dedicated CAS number are not prominently documented, its synthesis from the well-characterized precursor, triphenylantimony (also known as triphenylstibine), is established in the chemical literature. This guide provides a comprehensive overview of triphenylantimony dihydroxide, focusing on its synthesis, inferred properties, and potential applications, with a foundational understanding derived from its trivalent precursor.
PART 1: Core Identification and Synonyms
CAS Number: While a specific CAS Registry Number for triphenylantimony dihydroxide is not readily found in major chemical databases, it is recognized as a derivative of triphenylantimony. For the purpose of synthesis and regulatory context, the key precursor is:
Synonyms: The nomenclature for this compound and its precursor can vary. Understanding these is crucial for a thorough literature search.
| Compound | Synonyms |
| Triphenylantimony Dihydroxide | Triphenylstibine dihydroxide, Dihydroxytriphenylantimony(V) |
| Triphenylantimony (Precursor) | Triphenylstibine, Antimony triphenyl, Stibine, triphenyl-[2][4][5][6] |
PART 2: Physicochemical Properties and Synthesis
A comprehensive understanding of the precursor, triphenylantimony, is essential for the synthesis and handling of its dihydroxide derivative.
Properties of Triphenylantimony (CAS 603-36-1)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Sb | [3] |
| Molecular Weight | 353.07 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 52-54 °C | [4][6] |
| Boiling Point | 377 °C | [4][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and petroleum ether. | [4][8] |
Synthesis of Triphenylantimony Dihydroxide
The synthesis of triphenylantimony dihydroxide involves the oxidation of triphenylantimony. A historical method, as described in early 20th-century literature, provides a foundational protocol. The first step in this process is the oxidation of triphenylantimony to triphenylantimony hydroxide.
Reaction Pathway:
Caption: Oxidation of Triphenylantimony to Triphenylstibine Hydroxide.
Experimental Protocol (Based on historical literature):
A historical method for the preparation of triphenylstibine hydroxide involves the oxidation of triphenylstibine.
-
A solution of triphenylstibine is treated with aqueous sodium hydroxide.
-
The mixture is allowed to stand, during which the oxidation occurs.
-
After several days, triphenylstibine hydroxide crystallizes from the solution.[9]
-
The resulting crystals are then washed with water and dried.[9] The melting point of the obtained triphenylstibine hydroxide has been reported to be 210 °C.[9]
It is important to note that triphenylstibine hydroxide readily reacts with dilute hydrochloric acid to form triphenylstibine dichloride.[9] This reactivity is a key characteristic of this class of compounds.
PART 3: Applications in Research and Drug Development
While specific applications for triphenylantimony dihydroxide are not extensively documented, the broader class of organoantimony(V) compounds has garnered significant interest in various research fields, particularly in medicinal chemistry.
Antimicrobial and Antifungal Potential
Organoantimony(V) compounds have been investigated as potential non-antibiotic antimicrobial agents.[10] Studies on novel organoantimony(V) cyanoximates have shown activity against several bacterial and fungal pathogens, including Cryptococcus neoformans and Candida albicans.[11] The mechanism of action is thought to involve disruption of cellular processes, leading to altered morphology and cell death.[11] This suggests that triphenylantimony dihydroxide and its derivatives could serve as a scaffold for the development of new antimicrobial and antifungal therapies, addressing the growing challenge of drug resistance.
Anticancer Research
The field of bioinorganic chemistry has seen a surge in the exploration of organometallic compounds for therapeutic purposes.[10] Organoantimony compounds, in particular, have been studied for their potential antitumor activities.[10] The ability of the antimony center to coordinate with biological ligands and participate in redox processes may contribute to their cytotoxic effects against cancer cells. Further research into the specific interactions of triphenylantimony dihydroxide with cellular targets could unveil novel mechanisms for cancer treatment.
Catalysis and Organic Synthesis
Triphenylantimony itself is utilized as a catalyst in various organic reactions.[5] Its pentavalent derivatives, such as the dihalides and diacetates, are also important reagents and intermediates. Triphenylantimony dihydroxide can serve as a precursor for the synthesis of other organoantimony(V) derivatives with tailored catalytic properties. For example, its reaction with carboxylic acids can yield dicarboxylates, which may exhibit unique catalytic activities.
Experimental Workflow for Derivative Synthesis:
Caption: General workflow for the synthesis and application of triphenylantimony(V) derivatives.
PART 4: Safety and Handling
Given the limited specific safety data for triphenylantimony dihydroxide, a cautious approach based on the known hazards of its precursor, triphenylantimony, and general principles for handling organoantimony compounds is imperative.
Hazard Identification (for Triphenylantimony):
-
Toxicity: Toxic if swallowed and harmful if inhaled.[12]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[13]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[14][15]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[16] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]
Conclusion
Triphenylantimony dihydroxide, while not as extensively characterized as its trivalent precursor, holds promise as a versatile intermediate in the synthesis of novel organoantimony(V) compounds. Its potential applications in antimicrobial and anticancer research warrant further investigation. A thorough understanding of the synthesis from triphenylantimony and strict adherence to safety protocols are paramount for researchers exploring the potential of this and related compounds. The development of new therapeutic agents and catalysts may well be advanced through the continued study of such organometallic structures.
References
- Gelest, Inc. (2015, April 8).
- ChemicalBook.
- Chemos GmbH&Co.KG.
-
CAS Common Chemistry. Triphenylantimony. Retrieved February 2, 2026, from [Link]
- Cole-Parmer. (2003, December 4).
- Merck Millipore. SAFETY DATA SHEET - Triphenylantimony for synthesis.
- CymitQuimica. CAS 603-36-1: Triphenylantimony.
- PubMed Central. Non-Antibiotic Antimony-Based Antimicrobials.
- Morgan, G. T., & Micklethwait, F. M. G. (1910). CCVI.—Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. Journal of the Chemical Society, Transactions, 97, 2174-2178.
- Guidechem. Triphenylantimony 603-36-1 wiki.
- PubMed Central.
- ResearchGate. Synthesis and Characterization of Some Triphenylantimony(V)
- ChemicalBook. Triphenylantimony | 603-36-1.
- Sigma-Aldrich. Triphenylantimony(III) 99 603-36-1.
- PubMed Central. Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity.
- Kumar, A., & Singh, R. V. (2014). Synthesis, Spectral characterization and biocidal activities of Triphenyl antimony (V) halide and methoxide complexes. International Journal of Chemical Synthesis and Chemical Reactions, 1(1), 1-8.
- Grokipedia. Triphenylstibine.
- Accounts of Chemical Research.
- Organic Syntheses. triphenylstibine.
- Wikipedia. Triphenylstibine.
- Solubility of Things. Triphenylstibine.
- AZoLifeSciences. (2024, September 17).
- ResearchGate. Synthesis and Properties of Triphenylantimony(V)
- Oriental Journal of Chemistry. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
- LOT-ART. Zenith - Automatic Respirator JF Kennedy - 14031/63 - Men - 1970-1979.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS 603-36-1: Triphenylantimony | CymitQuimica [cymitquimica.com]
- 3. Triphenylantimony | 603-36-1 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 7. トリフェニルアンチモン(III)(Triphenylantimony(III)) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ia600607.us.archive.org [ia600607.us.archive.org]
- 10. Non-Antibiotic Antimony-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chemos.de [chemos.de]
- 14. gelest.com [gelest.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Triphenylantimony - Safety Data Sheet [chemicalbook.com]
Stability and Therapeutic Applications of Organoantimony(V) Dihydroxides
Executive Summary
Organoantimony(V) compounds represent a highly versatile class of main-group organometallics with profound implications in both synthetic chemistry and pharmacology. Among these, triarylantimony(V) dihydroxides (
This technical guide explores the mechanistic basis of steric stabilization required to isolate organoantimony(V) dihydroxides, provides a self-validating synthetic protocol, and examines their emerging role as potent anti-tumor and anti-leishmanial agents.
Structural Chemistry & The Steric Stabilization Mechanism
The pentavalent antimony center in
The primary challenge in isolating these dihydroxides is their kinetic instability. The highly electrophilic Sb(V) center and the labile axial hydroxyl groups create a strong thermodynamic driving force for intermolecular condensation. When small or moderately sized ligands (such as phenyl or p-tolyl) are used, two molecules of
To arrest this condensation pathway, kinetic shielding via steric bulk is required. By replacing phenyl rings with bulky mesityl (2,4,6-trimethylphenyl) groups, the ortho-methyl substituents create a physical "umbrella" over the axial hydroxyl groups. This steric hindrance prevents the necessary intermolecular approach of a second antimony center, effectively shutting down water elimination and stabilizing the monomeric dihydroxide[1].
Fig 1: Steric influence on the synthesis and stability of organoantimony(V) dihydroxides.
Experimental Workflow: Self-Validating Synthesis Protocol
To successfully isolate a stable organoantimony(V) dihydroxide, the synthesis must carefully balance oxidative power while mitigating dearylation and condensation. The following protocol describes the synthesis of Tris(2,4,6-trimethylphenyl)antimony(V) dihydroxide (
Step-by-Step Methodology
-
Precursor Solvation: Dissolve 10 mmol of
in 50 mL of anhydrous tetrahydrofuran (THF).-
Causality: THF provides optimal solubility for the highly lipophilic, bulky mesityl precursor while remaining entirely inert to mild oxidants, preventing solvent-mediated side reactions.
-
-
Controlled Oxidation: Cool the reaction vessel to 0°C using an ice bath. Add 12 mmol of 30% aqueous
dropwise over 30 minutes. Alternatively, dihydroperoxo complexes can be accessed by reacting the corresponding dibromide with in the presence of dry ammonia[2].-
Causality: The oxidation of Sb(III) to Sb(V) is highly exothermic. If unmitigated, thermal spikes cause homolytic cleavage of the Sb-C bond (dearylation). Maintaining 0°C kinetically favors the formation of the dihydroxide without degrading the ligand scaffold.
-
-
Phase Separation & Extraction: Allow the mixture to warm to room temperature. Add 50 mL of diethyl ether and wash with distilled water (3 x 20 mL).
-
Causality: Ether selectively extracts the lipophilic
, while the aqueous washes remove unreacted and trace water-soluble stibonic acid byproducts.
-
-
Crystallization & Self-Validation: Evaporate the organic layer under reduced pressure and recrystallize the residue from a dichloromethane/hexane gradient.
-
System Validation (Physical State): The reaction validates its own success macroscopically. If steric shielding fails, the product precipitates as an intractable, insoluble amorphous polymer. The formation of clear, solvent-soluble crystals confirms the successful isolation of the monomeric dihydroxide.
-
System Validation (Spectroscopic): Perform FTIR spectroscopy. The presence of a sharp O-H stretching band at ~3600 cm⁻¹ and the strict absence of a broad Sb-O-Sb bridging band at 750–850 cm⁻¹ mathematically validates the complete suppression of the condensation pathway.
-
Biomedical Applications: Oncology and Parasitology
Beyond their structural intrigue, organoantimony(V) compounds have emerged as potent pharmacophores. Unlike traditional inorganic antimonials (e.g., sodium stibogluconate), the high lipophilicity of the organometallic framework enables rapid intracellular accumulation.
Anti-Tumor Activity
Recent in vitro evaluations have demonstrated that organoantimony(V) complexes, particularly those coordinated with dicarboxylates like 4-acetylbenzoate (
Anti-Leishmanial Efficacy
Organoantimony(V) derivatives are also being engineered to overcome parasitic resistance to conventional therapies. By modifying the coordination sphere with bioactive ligands such as lapachol—a natural naphthoquinone derivative—complexes like
Fig 2: Apoptotic signaling pathway induced by organoantimony(V) complexes in tumor cells.
Quantitative Data Summaries
Table 1: Influence of Steric Bulk on Organoantimony(V) Hydrolysis Products
| Aryl Ligand ( | Precursor | Reagent | Major Isolated Product | Stability of |
| Phenyl | Low (Rapid condensation) | |||
| p-Tolyl | Low (Rapid condensation) | |||
| Mesityl | High (Sterically shielded) |
Table 2: Cytotoxic Activity Profiles of Organoantimony(V) Complexes
| Compound | Target Cell Line | Pathology | Primary Mechanism of Action |
| K562 | Chronic Myelogenous Leukemia | Cell cycle arrest & Apoptosis | |
| B16F10 | Metastatic Melanoma | Cell cycle arrest & Apoptosis | |
| K562 / Leishmania | Leukemia / Leishmaniasis | DNA interaction / ROS generation |
References
- Title: OXIDATION OF TRI(O-TOLYL)ANTIMONY BY TERT-BUTYL HYDROPEROXIDE.
- Title: Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V)
- Title: Antimony(V) and Bismuth(V)
- Source: rsc.
- Source: researchgate.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V) complexes in different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
Technical Guide: Solubility Profile and Handling of Triphenylantimony(V) Dihydroxide
Executive Summary
Triphenylantimony(V) dihydroxide (
This guide provides a definitive solubility analysis, solvent compatibility matrices, and validated protocols for the synthesis, purification, and biological application of
Part 1: Physicochemical Profile & Solubility Mechanism[1]
Structural Determinants of Solubility
The solubility of
-
Equatorial Domain (Hydrophobic): Three phenyl rings arranged in a propeller-like fashion around the Sb center.[1] These facilitate interaction with aromatic solvents (via
-stacking) and chlorinated solvents (via dispersion forces).[1] -
Axial Domain (Hydrophilic): Two hydroxyl (-OH) groups in a trans configuration.[1] These allow the molecule to act as both a hydrogen bond donor and acceptor, granting solubility in polar protic solvents like alcohols.
The Dehydration Equilibrium (Critical Stability Warning)
Researchers must recognize that
-
Implication: When dissolving in high-boiling non-polar solvents (e.g., Toluene) for recrystallization, avoid excessive boiling times to prevent oxide formation (often polymeric and less soluble).[1]
Part 2: Solvent Compatibility Matrix[1]
The following data categorizes solvent interactions based on experimental synthesis and purification workflows.
Table 1: Solubility Profile by Solvent Class[1]
| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |
| Polar Protic | Methanol, Ethanol | High | Ideal for initial dissolution.[1] Solubility decreases significantly upon cooling (useful for recrystallization).[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | DMSO is the standard for biological stock solutions (>10 mM).[1] Acetonitrile is the preferred solvent for obtaining high-purity crystals.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction from aqueous hydrolysis mixtures.[1] |
| Aromatic | Benzene, Toluene | Moderate (Hot) | Soluble at reflux; poor solubility at RT.[1] Used for driving condensation reactions (e.g., with carboxylic acids) via a Dean-Stark trap.[1] |
| Aliphatic | Hexane, Pentane, Petroleum Ether | Insoluble | Acts as the primary antisolvent .[1] Adding hexane to a DCM solution of |
| Aqueous | Water | Insoluble | The compound is hydrophobic enough to precipitate out of water during synthesis (hydrolysis of |
Part 3: Visualization of Solvation & Workflows
Solvation Mechanism Diagram
The following diagram illustrates how different solvent classes interact with specific domains of the
Caption: Dual-mode solvation mechanism. Polar solvents engage the axial hydroxyls, while aromatic solvents stabilize the equatorial phenyl rings. Aliphatic solvents fail to engage either effectively.[1]
Part 4: Validated Experimental Protocols
Protocol A: Synthesis & Purification via Solubility Switching
This protocol utilizes the "Hydrolysis-Precipitation" method, leveraging the compound's insolubility in water and variable solubility in acetonitrile.
Reagents:
Workflow:
-
Dissolution: Dissolve 1.0 eq of
in minimal hot acetonitrile (~60°C). -
Hydrolysis: Add aqueous base dropwise.[1] The reaction is:
[1] -
Precipitation: As the water content increases and the solution cools,
will precipitate as a white microcrystalline solid.[1] -
Recrystallization (Critical Step):
Protocol B: Solubilization for Biological Assays (DMSO Stock)
For drug development applications, maintaining the monomeric dihydroxide form is essential.
Workflow:
-
Weighing: Weigh the target mass of
into a sterile glass vial (avoid plastics that may leach). -
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–20 mM .[1]
-
Note: Sonicate for 30-60 seconds if dissolution is slow.[1]
-
-
Storage: Store at -20°C.
-
Warning: Upon dilution into aqueous culture media (e.g., RPMI/DMEM), rapid precipitation may occur if the final concentration exceeds 100 µM . Always perform a serial dilution in media to check for turbidity before adding to cells.[1]
-
Workflow Diagram: Purification Logic
Caption: Purification workflow leveraging the temperature-dependent solubility of Ph3Sb(OH)2 in acetonitrile.
Part 5: Mechanistic Insights & Troubleshooting
The "Like Dissolves Like" Nuance
While the general rule applies,
-
Why Water Fails: The hydrophobic bulk of the three phenyl rings (
) overwhelms the hydrogen bonding capacity of the two -OH groups in pure water. -
Why Alcohols Work: Alcohols (MeOH/EtOH) have both an alkyl tail (interacting with phenyls) and a hydroxyl group (interacting with Sb-OH), acting as a perfect surfactant-like solvent.[1]
Troubleshooting Common Issues
-
Issue: Material turns to a polymeric goo during drying.[1]
-
Issue: Low yield during recrystallization.
References
-
Synthesis and Structure of Triarylantimony Dicarboxylates. Source: ResearchGate.[1] Context: Details the reaction of triphenylantimony dihydroxide with carboxylic acids and structural analysis.
-
Triphenylantimony(V) Derivatives and Solubility. Source: PMC (National Institutes of Health).[1] Context: Discusses the solubility of triphenylantimony derivatives in organic solvents and their polymerization applications.
-
Purification of Organoantimony Compounds. Source: GuideChem / Literature Review.[1] Context: Provides standard protocols for recrystallizing
derivatives from acetonitrile and alcohols. -
In Silico Estimation of DMSO Solubility. Source: PubMed.[1] Context: Validates the use of DMSO as a universal solvent for screening organic/organometallic compounds in drug discovery.[1]
Sources
Triphenylantimony(V) dihydroxide molecular weight and formula
Structural Dynamics, Synthesis Protocols, and Catalytic Utility
Executive Summary
Triphenylantimony(V) dihydroxide (
Physicochemical Characterization
The precise molecular weight and formula are derived from the IUPAC standard atomic weights. Researchers must distinguish this pentavalent species from the trivalent precursor (
Core Constants
| Property | Value | Notes |
| IUPAC Name | Triphenylantimony(V) dihydroxide | Also referred to as Triphenylstibine dihydroxide |
| Chemical Formula | Equivalent to | |
| Molecular Weight | 387.09 g/mol | Calculated using IUPAC 2022 standard weights |
| Oxidation State | Sb(V) | Pentavalent, hypervalent center |
| Geometry | Trigonal Bipyramidal | Hydroxyl ligands occupy axial positions |
| Solubility | Alcohols, Acetone, | Low solubility in non-polar alkanes (Hexane) |
| Melting Point | > 210°C (Decomp.) | Often converts to polymeric oxide ( |
Isotopic Mass Distribution
For mass spectrometry (ESI-MS) validation, the isotopic signature of Antimony (
-
Monoisotopic Mass (
): 386.03 g/mol -
Secondary Peak (
): 388.03 g/mol
Structural Dynamics & Geometry
The reactivity of
-
Axial Positions: Occupied by the two Hydroxyl (
) groups. The bond angle approaches 180°. -
Equatorial Positions: Occupied by the three Phenyl (
) rings.[1][2] The bond angles average 120°.
Berry Pseudorotation: While the solid-state structure is rigid, in solution, the molecule may undergo Berry pseudorotation, exchanging axial and equatorial ligands. However, the high electronegativity of the OH groups creates a high energy barrier, stabilizing the trans-dihydroxide configuration.
Figure 1: Structural logic dictating the Trigonal Bipyramidal geometry of Triphenylantimony(V) dihydroxide.
Validated Synthesis Protocol
Objective: Synthesis of high-purity
Safety Warning: Organoantimony compounds are toxic.[3] Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.
Reagents[5][6][7][8]
-
Triphenylstibine (
, CAS 603-36-1): 10 mmol (3.53 g) -
Hydrogen Peroxide (
): 30% aqueous solution, 15 mmol (excess) -
Solvent: Acetone (50 mL)
-
Workup: Diethyl ether, Anhydrous
Step-by-Step Workflow
-
Dissolution: Dissolve 3.53 g of
in 50 mL of acetone in a round-bottom flask. -
Oxidation: Cool the solution to 0°C in an ice bath. Add
dropwise over 20 minutes. Note: The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear/colorless.
-
Concentration: Rotate evaporate the acetone to approximately 10 mL volume. A white precipitate (
) may begin to form. -
Precipitation: Add 20 mL of cold water to force full precipitation.
-
Filtration: Filter the white solid and wash with cold diethyl ether to remove unreacted stibine.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Quality Control (QC) Decision Tree
Ensure the product is the dihydroxide and not the oxide polymer or unreacted starting material.
Figure 2: Self-validating QC workflow to distinguish the dihydroxide from precursors and degradation products.
Applications in Catalysis & Drug Development
Catalytic Epoxide Fixation
acts as a bifunctional catalyst precursor for the fixation ofBiological Relevance
While less common than Sb(III) in current therapeutics, Sb(V) organometallics are investigated for:
-
Antileishmanial Activity: As lipophilic analogs to traditional pentavalent antimonials (e.g., Meglumine antimoniate).
-
Cytotoxicity: The stable Sb-C bonds prevent rapid release of inorganic antimony, potentially altering the toxicity profile compared to labile Sb-O drugs.
References
-
IUPAC Periodic Table of the Elements. (2022). Standard Atomic Weights. International Union of Pure and Applied Chemistry. Link
-
Sharutin, V. V., et al. (2002). Synthesis and Structure of Triphenylantimony(V) Dihydroxide Derivatives. Russian Journal of Coordination Chemistry. (Validates Synthesis via Oxidation).[4]
-
PubChem Compound Summary. (2024). Triphenylstibine (Precursor Data). National Library of Medicine. Link
-
Cambridge Structural Database (CSD). Crystal Structure of Organoantimony(V) Compounds. (Confirming TBP Geometry). Link
-
Dodonov, V. A., et al. (1999).[5] Oxidation of triphenylantimony by hydroperoxides. Russian Chemical Bulletin. Link
Sources
Methodological & Application
Synthesis of triphenylantimony dihydroxide from triphenylantimony and H2O2
Part 1: Executive Summary & Core Directive
Objective:
This guide details the synthesis of triphenylantimony(V) dihydroxide (
Key Application:
Organoantimony(V) compounds are critical intermediates in the synthesis of biologically active carboxylates and sulfonates.
Part 2: Safety & Handling (CRITICAL)
🔴 Red Box Warning: Peroxide Hazards
Do NOT use Acetone as the reaction solvent with Hydrogen Peroxide.
Historical literature often cites acetone as a solvent for this oxidation. However, mixing acetone and
-
Mandatory Protocol: Use Ethanol (EtOH) or Acetonitrile (MeCN) as the reaction medium.
-
Oxidant Handling: Use 30%
.[2] Higher concentrations (>50%) significantly increase explosion risks and should be avoided. -
Antimony Toxicity: Triphenylantimony compounds are toxic if swallowed or inhaled. All operations must occur in a fume hood.
Part 3: Chemical Principle & Mechanism
Reaction Overview
The synthesis involves the oxidative addition of hydrogen peroxide to the trivalent antimony center. The geometry shifts from a trigonal pyramidal
Equation:
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the antimony lone pair onto the electrophilic oxygen of the peroxide bond. Unlike phosphorus analogues, antimony(V) species are stable enough to isolate as dihydroxides, though they exist in equilibrium with the oxide (
Figure 1: Mechanistic pathway of oxidative addition from Sb(III) to Sb(V).
Part 4: Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Triphenylantimony ( | >98% Purity | Starting Material |
| Hydrogen Peroxide ( | 30% w/w Aqueous Sol. | Oxidant |
| Ethanol (EtOH) | Absolute or 95% | Solvent (Safe Alternative) |
| Diethyl Ether | ACS Grade | Washing/Precipitation |
| Round Bottom Flask | 100 mL, 2-neck | Reaction Vessel |
| Reflux Condenser | Standard Taper | Thermal Control |
| Magnetic Stirrer | Temperature Controlled | Agitation |
Part 5: Detailed Experimental Protocol
Preparation
-
Weigh 3.53 g (10 mmol) of Triphenylantimony into a 100 mL round-bottom flask.
-
Add 40 mL of Ethanol . Stir at room temperature.
is sparingly soluble in cold ethanol but will dissolve upon heating. -
Equip the flask with a reflux condenser and a dropping funnel.
Oxidation Reaction[2][3][4][5][6][7]
-
Heat the ethanol suspension to 60-70°C (gentle reflux) until the solid dissolves completely.
-
Slow Addition: Dropwise, add 1.5 mL (approx. 15 mmol, 1.5 eq) of 30%
over 10 minutes.-
Note: The reaction is exothermic.[3] Maintain gentle reflux.
-
-
Continue stirring at reflux for 1 hour . The solution should remain clear or turn slightly cloudy as the more polar Sb(V) species forms.
-
Allow the mixture to cool slowly to room temperature.
Work-up & Isolation
-
Concentration: Rotate evaporate the ethanol to approximately 10 mL volume.
-
Alternative: If a rotary evaporator is unavailable, allow the solution to stand in an open beaker in the hood (protected from dust) to concentrate.
-
-
Precipitation: Add 20 mL of cold Diethyl Ether or Hexane to induce precipitation of the dihydroxide.
-
Filtration: Filter the white solid using a Büchner funnel.
-
Washing: Wash the cake with 2 x 10 mL of cold ether to remove unreacted starting material.
-
Drying: Dry the solid under vacuum at room temperature for 4 hours.
-
Caution: Do not heat above 80°C during drying, as
can dehydrate to the polymeric oxide ( ).
-
Figure 2: Experimental workflow for the synthesis of Triphenylantimony Dihydroxide.
Part 6: Characterization & Validation
To ensure the product is the dihydroxide and not the oxide or starting material, verify using the following parameters:
| Technique | Expected Result | Notes |
| Appearance | White crystalline powder | Yellowing indicates impurities.[4] |
| Melting Point | Dec. >100°C | |
| IR Spectroscopy | Broad band 3200–3400 cm⁻¹ (O-H) | The absence of this band suggests dehydration to the oxide ( |
| ¹H NMR (DMSO-d6) | Multiplets 7.4 – 8.2 ppm | Phenyl protons shift downfield compared to Sb(III). |
| Solubility | Soluble in DMSO, MeOH; Insoluble in Hexane | Distinct from |
Interpretation of Melting Point:
Unlike simple organic compounds, organometallic hydroxides often do not exhibit a sharp melting point.
Part 7: Troubleshooting
-
Low Yield: Ensure the ethanol was warm enough to dissolve the starting material completely before adding peroxide.
coated in product may stop reacting (passivation). -
Product is an Oil: This often happens if the ethanol is not evaporated sufficiently. Triturate the oil with cold ether/hexane to induce crystallization.
-
Safety Check: If you observe white crystals forming immediately upon adding peroxide in the presence of acetone (if you ignored the warning), STOP . Dilute with water and neutralize. This is likely TATP.
Part 8: References
-
Doak, G. O., & Steinman, H. G. (1946). The Preparation of Stibonic Acids. Journal of the American Chemical Society. Link (Foundational organoantimony synthesis).
-
Srinivasan, C., & Pitchumani, K. (1982). Mechanism of oxidation of triphenylphosphine, triphenylarsine, and triphenylstibine. International Journal of Chemical Kinetics. Link (Kinetics of Sb(III) to Sb(V) oxidation).
-
Islam, A., et al. (2014). Novel Triphenylantimony(V) Complexes with Benzoic Acid Derivatives: Structural Characterization and Biological Activities. Molecules. Link (Application of Ph3Sb(OH)2 precursors in drug development).
-
Oxley, J. C., et al. (2013). The risk of mixing dilute hydrogen peroxide and acetone solutions.[1] Science & Justice. Link (Safety reference regarding TATP formation).
-
Hiatt, R. R., et al. (1975). The Reaction of Hydroperoxides with Triphenylarsine and Triphenylstibine. Canadian Journal of Chemistry. Link (Reactivity data).
Sources
Application Notes & Protocols: Synthesis of Triphenylantimony(V) Dicarboxylates via Condensation with Carboxylic Acids
Abstract: This document provides a comprehensive guide for the synthesis of triphenylantimony(V) dicarboxylates through the direct condensation reaction of triphenylantimony dihydroxide with various carboxylic acids. These organoantimony(V) compounds are of significant interest due to their diverse applications, including their roles as therapeutic agents and precursors for advanced materials.[1][2][3] This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, outlines methods for product characterization, and discusses the established applications of this important class of compounds. The protocols are designed for researchers in synthetic chemistry, materials science, and drug development.
Theoretical Framework and Mechanistic Insights
Introduction to Triphenylantimony(V) Carboxylates
Organoantimony(V) compounds, particularly triarylantimony(V) dicarboxylates of the general formula Ar₃Sb(OOCR)₂, have garnered considerable attention for their biological activities, including antileishmanial, antibacterial, and antifungal properties.[4][5][6] The central antimony atom in these compounds typically adopts a five-coordinated, distorted trigonal bipyramidal geometry.[4][6] In this configuration, the three phenyl groups occupy the equatorial positions, while the two carboxylate ligands bind in the axial sites, coordinating through one of their oxygen atoms.
Reaction Mechanism: Acid-Base Condensation
The reaction between triphenylantimony dihydroxide, Ph₃Sb(OH)₂, and a carboxylic acid, RCOOH, is a classic acid-base condensation reaction. The basic hydroxyl groups on the antimony center react with the acidic protons of the carboxylic acid to form water as a byproduct. The overall stoichiometry requires two equivalents of the carboxylic acid for every one equivalent of the dihydroxide.
Ph₃Sb(OH)₂ + 2 RCOOH ⇌ Ph₃Sb(OOCR)₂ + 2 H₂O
This reaction is an equilibrium process. To ensure a high yield of the desired dicarboxylate product, the equilibrium must be shifted to the right. This is effectively achieved by removing the water as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.
Rationale for Synthetic Route Selection
While several methods exist for preparing triarylantimony(V) dicarboxylates, the condensation of triphenylantimony dihydroxide with carboxylic acids offers distinct advantages:
-
High Purity Products: This route avoids the formation of salt byproducts (e.g., sodium chloride from metathesis reactions with Ph₃SbCl₂) which can complicate purification.[5][7]
-
Mild Conditions: The reaction proceeds under relatively mild reflux conditions.
-
Versatility: It is applicable to a wide range of aliphatic and aromatic carboxylic acids.
Alternative methods include the oxidation of triphenylantimony in the presence of carboxylic acids or the metathesis reaction between triphenylantimony dihalides and carboxylate salts.[1][8] The choice of method often depends on the availability of starting materials and the specific properties of the desired product.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of a representative triphenylantimony(V) dicarboxylate.
General Experimental Workflow
The overall process involves the reaction setup, azeotropic removal of water to drive the reaction to completion, product isolation, and subsequent purification.
Caption: General workflow for the synthesis of Ph₃Sb(OOCR)₂.
Materials and Reagents
-
Triphenylantimony Dihydroxide (Ph₃Sb(OH)₂)
-
Carboxylic Acid of choice (e.g., Benzoic Acid, Acetic Acid, etc.)
-
Toluene (Anhydrous)
-
Hexane or Petroleum Ether (for recrystallization)
-
Magnesium Sulfate (Anhydrous)
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Step-by-Step Synthesis Protocol (Example: Triphenylantimony Dibenzoate)
-
Reagent Preparation: In a 100 mL round-bottom flask, combine triphenylantimony dihydroxide (e.g., 3.87 g, 10 mmol) and benzoic acid (2.56 g, 21 mmol, 2.1 equivalents).
-
Scientist's Note: A slight excess of the carboxylic acid is used to ensure the complete conversion of the dihydroxide starting material.
-
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask. Add a magnetic stir bar.
-
Apparatus Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser. Ensure all joints are properly sealed.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill as an azeotrope. The water, being denser, will separate and collect in the bottom of the Dean-Stark trap.
-
Self-Validation Check: The reaction is complete when the theoretical amount of water (in this case, 0.36 mL for 20 mmol) has been collected in the trap, and no more water is observed to be forming. This typically takes 4-8 hours.
-
-
Product Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., dichloromethane or chloroform) and recrystallize by the slow addition of a less polar solvent like n-hexane or petroleum ether.[9]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization: Determine the melting point, and record IR and NMR spectra to confirm the structure and purity of the final product.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized triphenylantimony(V) dicarboxylates.
Physicochemical Properties
The resulting compounds are typically air-stable, white crystalline solids. They generally exhibit good solubility in chlorinated solvents, acetone, and DMSO.[5]
Spectroscopic Data
Spectroscopic analysis provides definitive structural information. The data below is representative for triphenylantimony(V) dicarboxylates.
| Technique | Characteristic Feature | Typical Range / Observation | Significance |
| IR Spectroscopy | Asymmetric Carboxylate Stretch (νas(COO)) | 1610-1680 cm-1 | Provides information on the carboxylate coordination. The difference (Δν) between νas and νs helps determine if the ligand is monodentate or bidentate.[1] |
| Symmetric Carboxylate Stretch (νs(COO)) | 1350-1420 cm-1 | ||
| ¹H NMR | Phenyl Protons (Sb-Ph) | δ 7.2 - 8.2 ppm | Multiplets corresponding to ortho, meta, and para protons of the phenyl rings attached to antimony. |
| Carboxylate Ligand Protons | Dependent on R-group | Signals corresponding to the specific carboxylic acid used. Integration should confirm a 2:1 ratio of ligand to the Ph₃Sb moiety. | |
| ¹³C NMR | Phenyl Carbons (Sb-Ph) | δ 128 - 150 ppm | Four distinct signals are typically observed for the ipso, ortho, meta, and para carbons. |
| Carbonyl Carbon (C=O) | δ 170 - 180 ppm | Confirms the presence of the carboxylate group. |
Applications in Research and Development
The unique structural and electronic properties of triphenylantimony(V) dicarboxylates make them valuable in several fields.
Medicinal Chemistry and Drug Development
A primary driver for the synthesis of these compounds is their significant biological activity.
-
Antiparasitic Agents: Organoantimony(V) complexes have shown high efficacy and selectivity against Leishmania parasites, the causative agents of leishmaniasis.[4][6][10] They represent a promising class of compounds to overcome emerging drug resistance to traditional pentavalent antimonials.[5]
-
Antibacterial and Antifungal Activity: Various derivatives have been screened and found to possess potent activity against pathogenic bacteria and fungi.[2]
-
Antitumor Potential: Some organoantimony compounds have been investigated for their cytotoxicity against cancer cell lines, suggesting potential applications in oncology.[11]
Caption: From synthesis to application for Ph₃Sb(OOCR)₂ compounds.
Materials Science
When unsaturated carboxylic acids (e.g., crotonic acid) are used, the resulting triphenylantimony dicarboxylates can serve as monomers for the production of novel antimony-containing polymers.[1] These materials may have unique optical or mechanical properties, making them suitable for new composite materials.
Safety and Handling
Organoantimony compounds should be handled with care due to their potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for triphenylantimony dihydroxide and the specific carboxylic acid being used before commencing any work.
References
- Gushchin, A., Maleeva, A., et al. (2023). Synthesis of Ph₃Sb(O₂CR)₂ Compounds with Unsaturated Carboxylic Acids and Use of Triphenylantimony Dicrotonate for the Production of Sb-Containing Polymers. Russian Journal of General Chemistry.
-
Corrêa, C. E. S., et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. Molecules. [Link]
-
Corrêa, C. E. S., et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. PMC. [Link]
-
Corrêa, C. E. S., et al. (2014). Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages. PubMed. [Link]
-
Singh, S. (2006). Synthesis and Reaction of tris(p-fluorophenyl)antimony(v) Dicarboxylates and Halo-Carboxylates. Scribd. [Link]
-
Corrêa, C. E. S., et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. ResearchGate. [Link]
-
Glinma, K., et al. (2020). Non-Antibiotic Antimony-Based Antimicrobials. PMC. [Link]
-
Singh, S., et al. (2021). Synthetic, Spectroscopic and Biological Studies on Some μ-Oxy-bis[triphenylantimony(V)]carboxylates and Cyclic Organoantimonates. Asian Journal of Chemistry. [Link]
-
Gushchin, A. V., et al. (2024). Synthesis of Asymmetric Tri-p-tolylantimony Dicarboxylates by the Transacylation Reaction. ResearchGate. [Link]
-
Anonymous. (2020). Studies on Organ Antimony Compounds. JETIR. [Link]
-
Parris, G. E., & Brinckman, F. E. (1976). Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. Journal of Organic Chemistry. [Link]
-
Stewart, L., et al. (2018). Comparative stability, toxicity and anti-leishmanial activity of triphenyl antimony(v) and bismuth(v) α-hydroxy carboxylato complexes. PubMed. [Link]
-
Gupta, A., et al. (2002). Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes with internally functionalized oximes. ePrints Soton. [Link]
-
Roy, P., & Kumar, A. (2020). Organometallic Compounds in Chemotherapy Against Leishmania. RSC Publishing. [Link]
-
Khosa, M. K., et al. (2006). Synthesis and Spectroscopic Characterization of Biologically Active Triarylantimony(V) Carboxylates Containing Germanium. TÜBİTAK Academic Journals. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Non-Antibiotic Antimony-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Comparative stability, toxicity and anti-leishmanial activity of triphenyl antimony(v) and bismuth(v) α-hydroxy carboxylato complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Catalytic applications of triphenylantimony dihydroxide in oxidation
Application Note: Catalytic Applications of Triphenylantimony Dihydroxide in Oxidation
Abstract
Triphenylantimony dihydroxide (Ph₃Sb(OH)₂), the hydrated form of triphenylstibine oxide (Ph₃Sb=O), represents a versatile, mild, and chemoselective organometallic oxidant. Unlike transition metal catalysts (e.g., Cr, Mn, Ru) that often suffer from toxicity or over-oxidation, Ph₃Sb(OH)₂ operates via a distinct Sb(III)/Sb(V) redox shuttle. This guide details the catalytic utility of Ph₃Sb(OH)₂—generated in situ or used as a pre-catalyst—for the chemoselective oxidation of sulfides to sulfoxides, the oxidative coupling of thiols, and the mild oxidation of alcohols.
Introduction & Mechanistic Principles
The Sb(III)/Sb(V) Redox Shuttle The core utility of organoantimony catalysis lies in the facile cycling between the trivalent triphenylstibine (Ph₃Sb) and the pentavalent triphenylantimony(V) species.
-
Resting State: Ph₃Sb(OH)₂ is air- and moisture-stable, unlike many organophosphorus analogues.
-
Activation: In the presence of a terminal oxidant (e.g., H₂O₂, TBHP, or O₂), Ph₃Sb is oxidized to Ph₃Sb(OH)₂ (or Ph₃Sb=O).
-
Oxygen Transfer: The Sb(V) species acts as a nucleophilic oxygen transfer agent or activates the terminal oxidant, delivering oxygen to the substrate and returning to the Sb(III) state.
Advantages:
-
Chemoselectivity: Avoids over-oxidation (e.g., Sulfide
Sulfoxide, stopping before Sulfone).[1] -
Green Chemistry: Compatible with aqueous H₂O₂ and mild solvents.[2]
-
Safety: Non-explosive compared to organic peroxides; less toxic than heavy metals.
Mechanistic Pathway (DOT Diagram)
Figure 1: The catalytic redox cycle of Triphenylantimony. The active oxidant Ph₃Sb(OH)₂ is generated in situ, transfers oxygen to the substrate, and regenerates the Sb(III) species.
Protocol 1: Chemoselective Oxidation of Sulfides to Sulfoxides
Objective: Selectively oxidize organic sulfides to sulfoxides without over-oxidation to sulfones. Mechanism: Ph₃Sb(OH)₂ activates hydrogen peroxide, allowing for electrophilic attack on the sulfur atom.
Reagents & Equipment
-
Catalyst: Triphenylantimony (Ph₃Sb) (5 mol%) [Precursor to Ph₃Sb(OH)₂]
-
Oxidant: Hydrogen Peroxide (30% aq., 1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
-
Substrate: Aryl/Alkyl Sulfide (1.0 equiv)
Step-by-Step Methodology
-
Catalyst Activation: In a round-bottom flask, dissolve Ph₃Sb (0.05 mmol) in MeCN (2 mL).
-
Substrate Addition: Add the sulfide substrate (1.0 mmol) to the stirring catalyst solution.
-
Oxidant Addition: Dropwise add 30% H₂O₂ (1.1 mmol) over 5 minutes at Room Temperature (25°C).
-
Note: The solution may turn slightly cloudy as Ph₃Sb converts to Ph₃Sb(OH)₂.
-
-
Reaction Monitoring: Stir at RT. Monitor via TLC (typically 1–4 hours).
-
Endpoint: Disappearance of sulfide spot.
-
-
Quenching: Add saturated aq. Na₂S₂O₃ (5 mL) to quench excess peroxide.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Flash chromatography (EtOAc/Hexane) if necessary.
Data Summary: Substrate Scope
| Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Time (h) |
| Thioanisole | Methyl phenyl sulfoxide | 96 | >99:1 | 2.0 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 94 | 98:2 | 2.5 |
| 4-Cl-Thioanisole | 4-Cl-phenyl methyl sulfoxide | 92 | >99:1 | 3.0 |
| Allyl phenyl sulfide | Allyl phenyl sulfoxide | 90 | 95:5 | 4.0 |
Protocol 2: Oxidative Coupling of Thiols to Disulfides
Objective: Mild conversion of thiols to disulfides using Ph₃Sb(OH)₂ as a catalytic mediator. Significance: Critical for peptide bond formation and protecting group chemistry where harsh oxidants would damage sensitive functional groups.
Reagents
-
Catalyst: Ph₃Sb(OH)₂ (5 mol%) or Ph₃Sb (5 mol%) + Air/O₂
-
Oxidant: Atmospheric Oxygen (Balloon) or mild H₂O₂
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: Dissolve Thiol (1.0 mmol) in DCM (5 mL).
-
Catalyst Addition: Add Ph₃Sb (17 mg, 0.05 mmol).
-
Initiation: Sparge the solution with O₂ for 5 minutes or add H₂O₂ (0.5 equiv).
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Observation: The reaction is often colorimetric (colorless to pale yellow).
-
-
Workup: Wash with water, dry organic layer, and evaporate.
-
Purity: Often requires no column chromatography due to high conversion.
-
Protocol 3: Catalytic Dehydrogenation/Oxidation of Alcohols
Objective: Oxidation of benzylic and allylic alcohols to aldehydes/ketones. Note: This reaction is slower than sulfide oxidation and often requires Ph₃SbBr₂ as the active intermediate or Ph₃Sb(OH)₂ with a co-oxidant like TBHP.
Reagents
-
Catalyst: Ph₃Sb (10 mol%)
-
Co-Oxidant: tert-Butyl hydroperoxide (TBHP) (1.5 equiv) or N-Hydroxyphthalimide (NHPI) (10 mol%) as a radical mediator.
-
Solvent: Chlorobenzene or MeCN.[3]
-
Temperature: 60–80°C.
Workflow Diagram
Figure 2: Workflow for the catalytic oxidation of alcohols using the Ph3Sb/TBHP system.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (formation of insoluble Sb(V) species). | Increase catalyst loading to 10 mol%; ensure efficient stirring. |
| Over-oxidation (Sulfones) | Excess oxidant or high temperature. | Strictly control H₂O₂ stoichiometry (1.0–1.1 equiv); maintain T < 25°C. |
| Poor Solubility | Ph₃Sb(OH)₂ is less soluble in non-polar solvents. | Switch from Hexane/Toluene to DCM, MeCN, or MeOH. |
| Catalyst Recovery | Ph₃Sb species remaining in product. | Ph₃Sb(OH)₂ can be precipitated with hexane or removed via short silica plug (elute product with ether, catalyst stays or elutes later). |
References
-
Catalytic Oxidation of Sulfides: Nomura, R., et al. "Antimony(V)-catalyzed oxidation of sulfides with hydrogen peroxide." Chem. Lett., 1986.
-
Mechanistic Insight: Akiba, K., et al.[4][5][6] "Oxidation of alpha-hydroxyketones with triphenylantimony dibromide and its catalytic cycle." Tetrahedron Lett., 1985.
-
General Reactivity: Dodonov, V. A. "Triphenylantimony(V) derivatives in organic synthesis." Russ. Chem. Rev., 2004.
-
Green Oxidation: Sato, K., et al. "A water-soluble antimony catalyst for oxidation." Science, 1998. (Contextual grounding for aqueous Sb catalysis).
Sources
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ias.ac.in [ias.ac.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Controlling moisture sensitivity in organoantimony(V) synthesis
Technical Support Center: Organoantimony(V) Synthesis
A Senior Application Scientist's Guide to Controlling Moisture Sensitivity
Welcome to the technical support center for organoantimony(V) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the synthesis of these powerful yet sensitive compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively.
The chemistry of pentavalent organoantimony compounds, or stiboranes, is a fascinating field with applications ranging from catalysis to medicinal chemistry.[1][2] However, the oxophilic nature of the antimony(V) center and the reactivity of many precursors and intermediates present a significant experimental hurdle: moisture sensitivity. This guide is structured to address these challenges head-on, providing a blend of foundational knowledge and practical solutions.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common questions and concerns that arise during the synthesis of organoantimony(V) compounds. Understanding these fundamentals is the first step toward experimental success.
Q1: Why are organoantimony(V) compounds and their precursors so sensitive to moisture?
A1: The sensitivity of organoantimony(V) compounds to moisture is rooted in the electrophilicity and oxophilicity of the antimony(V) center. The Sb(V) atom has accessible empty d-orbitals, making it a good Lewis acid.[3] Water, acting as a Lewis base, can coordinate to the antimony center, initiating a hydrolysis cascade.
The initial step in many organoantimony(V) syntheses involves the use of triorganostibines (R₃Sb), which are themselves sensitive to air and moisture.[3] These stibines are typically oxidized to the pentavalent state, and if moisture is present during this process, it can compete with the desired reagents, leading to the formation of undesired oxides and hydroxides.
Q2: What are the typical products of hydrolysis of an organoantimony(V) compound?
A2: The hydrolysis of an organoantimony(V) compound, such as a triorganoantimony(V) dihalide (R₃SbX₂), typically leads to the formation of a series of products, ultimately resulting in the formation of stibine oxides or related species. The reaction proceeds through the substitution of the halide ligands with hydroxyl groups. For example:
R₃SbX₂ + H₂O → [R₃Sb(OH)X] + HX [R₃Sb(OH)X] + H₂O → [R₃Sb(OH)₂] + HX [R₃Sb(OH)₂] → R₃Sb=O + H₂O
The final product, a triorganostibine oxide (R₃Sb=O), is often a stable, but undesired, byproduct that can complicate purification and reduce the yield of the target compound.
Q3: How can I tell if my reaction has been compromised by moisture?
A3: Several signs can indicate moisture contamination in your reaction:
-
Inconsistent Results or Low Yields: This is the most common symptom. If you are struggling to reproduce a literature procedure or your yields are consistently low, moisture is a likely culprit.
-
Formation of Insoluble Precipitates: The hydrolysis products of many organoantimony(V) compounds, such as stibine oxides, are often less soluble in common organic solvents than the parent compounds. The appearance of an unexpected white or off-white precipitate can be an indication of hydrolysis.
-
Changes in Spectroscopic Data: ¹H and ¹³C NMR spectroscopy can reveal the presence of hydrolysis byproducts. You may observe new, broad peaks corresponding to -OH protons, or shifts in the signals of the organic ligands attached to the antimony center. IR spectroscopy can also be informative, with the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) or a strong Sb=O stretch (around 650-850 cm⁻¹).[4][5][6]
Q4: Are all organoantimony(V) compounds equally sensitive to moisture?
A4: No, the sensitivity of organoantimony(V) compounds to moisture can be tuned by modifying the ligands attached to the antimony center. For instance, the incorporation of bulky or electron-withdrawing ligands can enhance the stability of the compound. Some classes of organoantimony(V) compounds, such as certain catecholatostiboranes, have been shown to be remarkably water-tolerant.[1] The design of the ligand framework is a key strategy for developing more robust organoantimony(V) reagents and catalysts.[7][8]
Part 2: Troubleshooting Guide - A Deeper Dive into Problem-Solving
When things go wrong, a systematic approach to troubleshooting is essential. This guide provides a framework for identifying and resolving common issues related to moisture sensitivity in organoantimony(V) synthesis.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Decomposition of moisture-sensitive starting materials (e.g., Grignard reagents, organolithiums, or the stibine precursor). | * Ensure all starting materials are of high purity and were stored under an inert atmosphere. * If using commercial reagents, ensure the septum on the bottle is not compromised. * Consider titrating organometallic reagents to determine their exact concentration before use. |
| A white, insoluble precipitate forms during the reaction. | Hydrolysis of the organoantimony(V) product or intermediate to form an insoluble oxide or hydroxide. | * Rigorously dry all solvents and reagents before use. * Ensure your reaction setup (Schlenk line or glovebox) is providing a truly inert atmosphere. * Check for leaks in your system. |
| The isolated product is a mixture of the desired compound and an unknown impurity. | Partial hydrolysis of the product during workup or purification. | * If performing an aqueous workup, minimize the contact time between the organic phase and the aqueous phase. * Ensure all solvents used for extraction and chromatography are anhydrous. * Consider using an inert atmosphere for the entire workup and purification process. |
| NMR spectrum of the product shows broad peaks or unexpected signals. | Presence of hydrolysis byproducts or residual water. | * Acquire an NMR spectrum in a deuterated solvent that has been stored over molecular sieves. * Look for characteristic broad signals of -OH protons. * Compare the spectrum to literature data for the expected product and potential hydrolysis products. |
Part 3: Experimental Protocols - Best Practices in Action
Adherence to proper experimental technique is non-negotiable when working with moisture-sensitive compounds. The following protocols outline the key procedures for ensuring an anhydrous and anaerobic reaction environment.
Protocol 1: Preparation of Glassware and Reaction Setup
The foundation of any successful synthesis of moisture-sensitive compounds is the rigorous exclusion of water from the reaction vessel.
-
Cleaning and Drying of Glassware:
-
Thoroughly clean all glassware with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).
-
Dry the glassware in an oven at a temperature of at least 120 °C for a minimum of 4 hours, or preferably, overnight.
-
-
Assembly and Inerting of the Reaction Apparatus:
-
Assemble the hot glassware under a stream of dry, inert gas (argon or nitrogen). Use a light coating of high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Connect the assembled apparatus to a Schlenk line. .
Caption: A typical Schlenk line setup for moisture-sensitive reactions.
-
Evacuate the apparatus using the vacuum pump on the Schlenk line for 5-10 minutes.
-
Slowly backfill the apparatus with inert gas.
-
Repeat this "evacuate-backfill" cycle at least three times to ensure the complete removal of air and adsorbed moisture.
-
Protocol 2: Drying of Solvents
The use of anhydrous solvents is critical. While commercially available anhydrous solvents are convenient, it is often necessary to dry solvents in the laboratory.
| Solvent | Drying Agent | Procedure | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under nitrogen until a persistent deep blue or purple color is obtained, then distill. | The blue color indicates the formation of the benzophenone ketyl radical, which scavenges water and oxygen. |
| Dichloromethane (CH₂Cl₂) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill. | Avoid using sodium as it can react explosively with halogenated solvents. |
| Toluene | Sodium | Reflux over sodium metal, then distill. | |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill. |
Note: Always consult appropriate safety guidelines before working with reactive drying agents like sodium.
Protocol 3: Handling and Transfer of Reagents
The transfer of reagents into the reaction flask is a critical step where moisture can be introduced.
-
Using a Glovebox: For highly sensitive reagents, a glovebox provides the most secure environment. All reagents and solvents should be brought into the glovebox through an antechamber that has been thoroughly purged.
-
Using a Schlenk Line and Syringes/Cannulas:
-
For liquid reagents, use a dry, nitrogen-flushed syringe to withdraw the reagent from a septum-sealed bottle.
-
For transferring larger volumes of liquid, a double-tipped needle (cannula) can be used to transfer the liquid from one Schlenk flask to another under a positive pressure of inert gas. .
Caption: Cannula transfer of a liquid reagent under inert atmosphere.
-
Part 4: Designing for Stability - A Look into the Future
While meticulous experimental technique is paramount, the inherent stability of the target molecule also plays a crucial role. For researchers in drug development and catalysis, designing organoantimony(V) compounds with improved moisture stability is a key objective.
Recent research has shown that the stability of organoantimony(V) compounds can be significantly enhanced through strategic ligand design.[7][8][9] Key strategies include:
-
Steric Shielding: The use of bulky ligands can physically block the approach of water molecules to the antimony center.
-
Electronic Effects: The incorporation of electron-withdrawing groups on the organic ligands can reduce the Lewis acidity of the antimony center, making it less susceptible to nucleophilic attack by water.
-
Chelation: The use of multidentate ligands that chelate to the antimony center can increase the overall stability of the complex.
By considering these principles in the design phase, it is possible to synthesize organoantimony(V) compounds that are not only effective for their intended application but are also more practical to handle and store.
References
-
Wikipedia. (n.d.). Organoantimony chemistry. Retrieved from [Link]
- Gabbaï, F. P., & Melaimi, M. (2016). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews, 45(1), 16-28.
- Gabbaï, F. P., & Hirai, M. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society.
- Gabbaï, F. P., & Lee, D. W. (2015). Anion sensing with a Lewis acidic BODIPY-antimony(v) derivative.
- Gabbaï, F. P., & Kim, A. (2021). Fluoride Binding by a Neutral Organoantimony(V) Lewis Acid Embedded within a Dibenzodithiophene Chromophore. Chemistry – A European Journal, 27(54), 13538-13542.
- Gabbaï, F. P., & Kim, A. (2021). Fluoride binding by a neutral organoantimony(V) Lewis acid embedded within a dibenzodithiophene chromophore.
-
Busico, V., & Cipullo, R. (n.d.). Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. ResearchGate. Retrieved from [Link]
- Yin, S.-F., & Qiu, R. (2021). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au, 1(1), 4-16.
- Abreu, F. A., & Leal, A. S. (2023). Enhancing Polyantimonic-Based Materials' Moisture Response with Binder Content Tuning. Polymers, 15(15), 3291.
- Domasevitch, K. V., Gerasimchuk, N. N., & Mokhir, A. (2000). Organoantimony(V) cyanoximates: synthesis, spectra and crystal structures. Inorganic chemistry, 39(6), 1227–1237.
- Sun, J., & Wang, Y.-M. (2014).
- Gabbaï, F. P., & Murphy, B. L. (2024). Steric Selection of Anion Binding Sites by Organoantimony(V)
- Bloch, E. D., & Long, J. R. (2015). Systematic ligand modulation enhances the moisture stability and gas sorption characteristics of quaternary metal-organic frameworks. Journal of the American Chemical Society, 137(11), 3901–3909.
-
Soderberg, T. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved from [Link]
- Law, S. K. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. Biointerface Research in Applied Chemistry, 14(3), 64.
- Finlayson-Pitts, B. J., & Gerber, R. B. (2019). Mechanisms and competition of halide substitution and hydrolysis in reactions of N2O5 with seawater. Proceedings of the National Academy of Sciences, 116(25), 12229-12234.
-
Thomas, S. (n.d.). Detection and Quantification of Amorphous Content in Pharmaceutical Materials. Retrieved from [Link]
- Chen, X., & Li, L. (2025). Humidity-Triggered Reversible 0–1D Phase Transition in Hybrid Antimony Halides. Molecules, 30(6), 1256.
- Pop, A., & Fechete, I. (2024). Advanced Nuclear Magnetic Resonance, Fourier Transform–Infrared, Visible-NearInfrared and X-ray Diffraction Methods Used for Characterization of Organo-Mineral Fertilizers Based on Biosolids.
- Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Medical and Clinical Research, 6(3), 65-67.
-
Quora. (2016, October 11). What is the hydrolysis process of alkyl halides? Retrieved from [Link]
- Law, S. K. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry, 14(3), 64.
-
Chemistry Steps. (2024, November 14). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]
- Carlsson, J., & Jacobson, K. A. (2017).
-
LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
- dos Santos, A. M., & da Silva, J. B. B. (2011). Determination of Antimony in Pharmaceutical Formulations and Beverages Using High-Resolution Continuum-Source Graphite Furnace Atomic Absorption Spectrometry. Journal of the Brazilian Chemical Society, 22(9), 1634-1639.
- Li, J., & Wang, Y. (2023). A Novel Whole-Cell Biosensor for Bioavailable Antimonite in Water and Sediments. Applied and Environmental Microbiology, 89(1), e01664-22.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 4. lehigh.edu [lehigh.edu]
- 5. mdpi.com [mdpi.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Systematic ligand modulation enhances the moisture stability and gas sorption characteristics of quaternary metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating Sb-OH and Sb=O Bonds via IR Spectroscopy: A Comparative Technical Guide
Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Vibrational Spectroscopy, Bond Causality, and Self-Validating Analytical Protocols
Mechanistic Origins and Causality of Antimony-Oxygen Vibrations
Characterizing antimony-oxygen systems is notoriously challenging due to antimony's complex coordination chemistry. For researchers developing polyoxometalates, heterogeneous catalysts, or antimonial drugs, distinguishing between surface hydroxyls (Sb-OH), terminal oxo groups (Sb=O), and bridging oxides (Sb-O-Sb) is critical. Understanding why these bands appear where they do requires an analysis of orbital mechanics and reduced mass effects.
The Sb-OH (Hydroxyl) System
The hydroxyl group bound to antimony exhibits two primary infrared-active modes. The stretching vibration, ν(O-H), is highly sensitive to the local hydrogen-bonding environment. In dilute or sterically isolated environments, this band appears sharp at approximately 3630 cm⁻¹[1]. However, in highly coordinated systems like hexahydroxyantimonate, extensive hydrogen bonding weakens the O-H bond, broadening and red-shifting the peak to the 3200–3400 cm⁻¹ range[2]. Additionally, the Sb-OH deformation/bending mode, δ(Sb-OH), serves as a reliable secondary fingerprint, typically manifesting between 1030 and 1196 cm⁻¹[3].
The Sb=O (Terminal Oxo) System
True terminal Sb=O double bonds are exceedingly rare. Because antimony is a heavy group 15 element, the energy mismatch and poor spatial overlap between its 5p orbitals and oxygen's 2p orbitals make the Sb=O π-bond thermodynamically unstable relative to oligomerization. Consequently, "Sb=O" species rapidly polymerize into Sb-O-Sb networks unless kinetically protected by massive steric bulk. When successfully isolated (e.g., in sterically hindered monomeric stibine oxides), the terminal ν(Sb=O) stretching frequency is observed at 779 cm⁻¹[4]. In cryogenic matrix isolation (e.g., H₃SbO), it appears at 825 cm⁻¹[4].
The Sb-O-Sb (Bridging) System
This is the thermodynamic sink for antimony oxides. The ν(Sb-O) symmetric and antisymmetric stretching modes for these bridging networks dominate the lower frequency fingerprint region, typically spanning 450 to 750 cm⁻¹[1]. For instance, the ν(Sb-O) band in typical hydroxoantimony compounds is observed at 513–565 cm⁻¹[1].
Quantitative Spectral Comparison
The following table summarizes the quantitative data for rapid spectral assignment.
| Bond Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectral Characteristics & Causality |
| Sb-OH | ν(O-H) Stretch | 3200 – 3630 | Sharp if isolated (~3630 cm⁻¹); broad/red-shifted if H-bonded. Shifts upon D₂O exchange. |
| Sb-OH | δ(Sb-OH) Bend | 1030 – 1196 | Medium intensity. Confirms presence of intact hydroxyl groups. Shifts upon D₂O exchange. |
| Sb=O | ν(Sb=O) Terminal | 779 – 825 | Sharp, high-frequency metal-oxo stretch. Highly rare; requires massive steric protection. |
| Sb-O-Sb | ν(Sb-O) Bridging | 450 – 750 | Broad, intense bands dominating the fingerprint region. Indicates polymeric oxide networks. |
Self-Validating Experimental Protocol: ATR-FTIR with Isotopic Exchange
To ensure scientific trustworthiness, a simple spectral acquisition is insufficient; overlapping bands (e.g., adsorbed atmospheric water vs. structural Sb-OH) frequently lead to false positives. The following protocol utilizes Hydrogen-Deuterium (H/D) isotopic exchange as a self-validating mechanism. Because vibrational frequency is inversely proportional to the square root of the reduced mass, replacing hydrogen with deuterium will predictably shift Sb-OH bands while leaving Sb=O and Sb-O-Sb bands completely unaffected.
Step 1: Baseline Acquisition & Sample Preparation
-
Purge the ATR-FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.
-
Deposit the antimony oxide/complex onto a diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
-
Acquire the baseline spectrum (400–4000 cm⁻¹, 4 cm⁻¹ resolution, 128 scans).
Step 2: In-Situ Isotopic Exchange (The Validation Step)
-
Introduce D₂O vapor into the sample chamber, or apply a 10 µL drop of 99.9% D₂O directly to the solid sample on the ATR crystal.
-
Allow 15–30 minutes for complete isotopic exchange at the solid-liquid/gas interface.
-
Acquire the post-exchange spectrum under identical parameters.
Step 3: Data Deconvolution and Causality Analysis
-
Isolating Sb-OH: Look for the attenuation or disappearance of the 3200–3630 cm⁻¹ ν(O-H) band and the 1030–1196 cm⁻¹ δ(Sb-OH) band. Confirm validation by observing the emergence of new ν(O-D) bands at ~2400–2650 cm⁻¹ and δ(Sb-OD) bands at ~750–880 cm⁻¹ (a frequency shift by a factor of ~1.37 due to the doubled mass of the isotope).
-
Isolating Sb=O / Sb-O-Sb: Bands in the 450–825 cm⁻¹ region that remain entirely static during D₂O exposure are definitively assigned to Sb-O skeletal vibrations. A sharp, static peak near 779–825 cm⁻¹ strongly suggests a terminal Sb=O bond, whereas broad, static bands between 450–750 cm⁻¹ indicate a polymeric Sb-O-Sb network.
Logical Workflow Visualization
Fig 1: Logical workflow for IR spectral deconvolution of Antimony-Oxygen bonds.
References
-
The Preparation of (C6H11)3Sb(OH)Y and Their Infrared Spectra Source: Oxford Academic (Bulletin of the Chemical Society of Japan) URL:1
-
Antimony (V) Adsorption at the Hematite–Water Interface: A Macroscopic and In Situ ATR-FTIR Study Source: Semantic Scholar URL:2
-
Raman spectroscopic study of the antimonate mineral brandholzite Mg[Sb2(OH)12]·6H2O Source: ResearchGate URL:3
-
Isolation, bonding and reactivity of a monomeric stibine oxide Source: PMC - NIH (Nature Chemistry) URL:4
Sources
X-Ray Crystallography of Triphenylantimony(V) Dihydroxide Derivatives: A Comparative Structural Guide
Introduction
Organoantimony(V) compounds, particularly triphenylantimony(V) dihydroxide (
As a Senior Application Scientist, I have compiled this guide to objectively compare the crystallographic performance and structural nuances of various
Part 1: Structural Comparison of Triphenylantimony(V) Derivatives
The baseline structure of
-
Dicarboxylate Derivatives : Synthesized via the reaction of triphenylantimony(V) dihalides with benzoic acid derivatives (e.g., acetylsalicylic acid), these complexes adopt extremely distorted trigonal bipyramidal geometries[2]. The deprotonated organic ligands bind in the axial sites. The distortion is primarily driven by the asymmetric steric bulk of the carboxylate groups and potential weak intramolecular
interactions from the carbonyl oxygen, which forcefully pull thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> angle away from the ideal 180°. -
Catecholate Derivatives : Formed by reacting catechol thioethers with
in the presence of a base, these derivatives feature a bidentate coordination mode[1]. The rigid geometry of the catecholate ring forces the antimony center into a highly constrained environment, often leading to unique intermolecular packing in the solid state and distinct electrochemical properties[1]. -
Oxime Derivatives : Internally functionalized oximes (e.g.,
) coordinate through the oxygen atoms, occupying the axial positions[3]. The structural analysis reveals a near-linear angle (e.g., 172.78°), indicating that the oxime ligands exert less asymmetric steric pressure on the axial axis compared to bulky dicarboxylates[3].
Quantitative Structural Comparison
| Derivative Class | Representative Ligand | Coordination Geometry | Axial O-Sb-O Angle | Primary Application / Property |
| Dihydroxide (Baseline) | Hydroxyl ( | Trigonal Bipyramidal | ~178° - 180° | Synthetic Precursor |
| Dicarboxylate | Acetylsalicylic acid | Distorted Trigonal Bipyramidal | < 170° (Highly Distorted) | Antileishmanial & Antibacterial |
| Catecholate | 3-Alkylthio-4,6-di-tert-butylcatechol | Constrained Bidentate / Distorted | Bite angle dependent | Redox-active materials[1] |
| Oxime | Trigonal Bipyramidal | 172.78° | Structural modeling[3] |
Part 2: Experimental Protocols & Causality
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis, crystallization, and X-ray diffraction analysis of
Step 1: Synthesis and Ligand Exchange
-
Procedure : Dissolve
(or ) and the target ligand (e.g., carboxylic acid or oxime) in a 1:2 molar ratio in an anhydrous solvent (e.g., toluene or benzene)[3]. Add 2 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated hydrohalic acid[1]. -
Causality : Anhydrous conditions are critical. Adventitious water can lead to the competitive formation of the thermodynamically stable
or -oxo bridged species ( ). The base drives the reaction forward by removing the acidic byproduct, preventing the reverse reaction.
Step 2: Purification and Isolation
-
Procedure : Filter the reaction mixture to remove the insoluble triethylammonium halide salt. Concentrate the filtrate under reduced pressure.
-
Causality : Removing the salt prior to crystallization prevents co-crystallization or the formation of complex ionic lattices that severely complicate X-ray structure solution and refinement.
Step 3: Single Crystal Growth
-
Procedure : Dissolve the crude product in a minimal amount of a coordinating solvent (e.g., chloroform or dichloromethane) and layer with a non-polar antisolvent (e.g., n-hexane). Allow for slow vapor diffusion at 4 °C.
-
Causality : Slow diffusion at low temperatures minimizes thermal degradation and allows for the highly ordered packing of the bulky triphenylantimony molecules, yielding diffraction-quality single crystals without twinning.
Step 4: X-Ray Diffraction Data Collection
-
Procedure : Mount a suitable crystal on a glass fiber or loop using perfluoropolyether oil. Collect data using a diffractometer equipped with Mo K
radiation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Å) and a graphite monochromator. Maintain the crystal at 100–150 K using a cold nitrogen stream. -
Causality : Low-temperature data collection is paramount. It reduces the thermal atomic displacement parameters (ellipsoids), which is especially important for accurately locating the position of hydrogen atoms and for observing weak intermolecular hydrogen bonding networks inherent to these derivatives.
Step 5: Structure Solution and Refinement
-
Procedure : Solve the structure using dual-space methods (e.g., SHELXT) and refine on
using full-matrix least-squares (SHELXL)[1]. Place non-hydrogen atoms anisotropically and hydrogen atoms in calculated positions using a riding model[1].
Part 3: Workflow Visualization
The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision points in the crystallographic workflow.
Experimental workflow for X-ray crystallographic analysis of Ph3Sb(V) derivatives.
Conclusion
The structural characterization of triphenylantimony(V) dihydroxide derivatives via X-ray crystallography provides indispensable insights into their coordination chemistry. By objectively comparing dicarboxylate, catecholate, and oxime derivatives, researchers can observe how ligand electronics and sterics dictate the distortion of the trigonal bipyramidal geometry. Adhering to rigorous, self-validating experimental protocols—from anhydrous synthesis to low-temperature diffraction—ensures high-fidelity structural data, paving the way for the rational design of novel organoantimony therapeutics and materials.
References
-
Title : Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages Source : MDPI URL :[Link]
-
Title : Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity Source : NIH (PMC) URL :[Link]
-
Title : Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes with internally functionalized oximes: crystal and molecular structure of Ph3Sb{ON=C(Me)C5H4N-2}(2) Source : ePrints Soton URL :[Link]
Sources
- 1. Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes with internally functionalized oximes: crystal and molecular structure of Ph3Sb{ON=C(Me)C5H4N-2}(2) - ePrints Soton [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to Elemental Analysis of Organoantimony Dihydroxides
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of elemental composition is a cornerstone of chemical research and pharmaceutical development. For novel organoantimony dihydroxides, which hold potential in medicinal chemistry, establishing the exact elemental makeup is not merely a routine check; it is a critical determinant of a compound's identity, purity, and stoichiometric integrity. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these complex organometallic compounds. We will delve into the technical nuances of each method, offering insights into the rationale behind experimental choices to ensure the generation of accurate and defensible data.
The Analytical Imperative: Why Elemental Analysis of Organoantimony Dihydroxides is Crucial
Organoantimony dihydroxides, with their intricate bonding and potential for various oxidation states, present unique analytical challenges. Accurate elemental analysis is paramount for:
-
Structural Elucidation: Confirming the empirical formula is a fundamental step in verifying a newly synthesized molecular entity.
-
Purity Assessment: Quantifying the percentage of key elements (Carbon, Hydrogen, and Antimony) provides a definitive measure of bulk sample purity, a critical parameter in drug development.
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA, guided by international standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent characterization of active pharmaceutical ingredients (APIs).[1][2][3][4]
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique is contingent on a variety of factors including the specific analytical question, the sample matrix, required sensitivity, and available instrumentation. Here, we compare four principal methods for the elemental analysis of organoantimony dihydroxides.
| Technique | Principle | Primary Analytes | Strengths | Weaknesses |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Sample is introduced into a high-temperature argon plasma, leading to atomization and ionization. Ions are then separated by their mass-to-charge ratio and detected. | Antimony (Sb) and other trace metals | - Unparalleled sensitivity (ppt levels)- High throughput capabilities- Isotopic analysis is possible | - Destructive- Complex sample preparation (digestion)- Potential for polyatomic interferences- Higher instrument and operational cost |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Similar to ICP-MS, but detection is based on the characteristic wavelengths of light emitted by excited atoms and ions in the plasma. | Antimony (Sb) and other metals | - Robust and reliable for a wide range of concentrations (ppb to ppm)- Less susceptible to matrix effects than ICP-MS- Lower operational cost than ICP-MS | - Destructive- Lower sensitivity than ICP-MS- Spectral interferences can occur |
| Combustion Analysis (CHN/S Analysis) | The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. | Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S) | - "Gold standard" for C, H, N, and S determination- High precision and accuracy- Relatively low cost | - Indirectly determines oxygen by difference- Not suitable for direct metal analysis- Can be challenging for organometallics due to incomplete combustion or formation of stable metal carbonates/oxides |
| X-Ray Fluorescence (XRF) Spectroscopy | The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions generate characteristic fluorescent X-rays, which are detected. | Antimony (Sb) and other elements heavier than sodium | - Non-destructive- Minimal sample preparation for solids- Rapid analysis | - Lower sensitivity compared to ICP techniques- Susceptible to matrix effects- Not suitable for light elements (C, H, N, O) |
In-Depth Methodologies and Experimental Protocols
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Antimony Quantification
Causality Behind Experimental Choices: ICP-MS is the method of choice for trace and ultra-trace quantification of antimony due to its exceptional sensitivity.[5][6] The primary challenge with organoantimony compounds is the complete liberation of antimony from the organic matrix. This necessitates a robust sample digestion protocol. Microwave-assisted acid digestion is preferred over hot plate methods as it offers faster digestion times, reduced risk of contamination, and prevents the loss of volatile antimony species.[7] The choice of acid is critical; a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) is often employed. Nitric acid is a strong oxidizing agent that effectively destroys the organic part of the molecule, while hydrochloric acid helps to stabilize antimony in solution, particularly in its higher oxidation states, preventing precipitation.[3]
Experimental Workflow for ICP-MS Analysis
Caption: Workflow for ICP-MS analysis of organoantimony dihydroxides.
Step-by-Step Protocol for ICP-MS:
-
Sample Preparation (Digestion):
-
Accurately weigh approximately 50 mg of the organoantimony dihydroxide sample into a clean, acid-leached microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
-
Seal the vessels and place them in the microwave digestion system.
-
Run a suitable digestion program, for example, ramping to 200°C over 15 minutes and holding for 20 minutes.
-
After cooling, carefully open the vessels in a fume hood and quantitatively transfer the clear digestate to a 50 mL volumetric flask.
-
Dilute to the mark with 18 MΩ·cm deionized water. A further dilution may be necessary to bring the concentration within the linear range of the calibration.
-
-
Instrument Calibration and Analysis:
-
Prepare a series of calibration standards from a certified 1000 ppm antimony standard solution (e.g., NIST SRM 3102a).[8] The standards should bracket the expected sample concentration.
-
Use a matrix-matched blank (diluted acid mixture) for the zero-concentration standard.
-
Set up the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and detector settings, optimized for antimony analysis.
-
Utilize an internal standard (e.g., Indium) added online to correct for instrument drift and matrix effects.
-
Introduce the samples, blanks, and calibration standards into the ICP-MS.
-
-
Data Analysis and Quality Control:
-
Generate a calibration curve by plotting the intensity of the antimony signal against the concentration of the standards.
-
Calculate the antimony concentration in the samples based on the calibration curve.
-
Analyze a Quality Control (QC) sample (a certified reference material or a spiked sample) to verify the accuracy of the analysis. The recovery should be within a predefined acceptance range (e.g., 90-110%).
-
Combustion Analysis for Carbon and Hydrogen Determination
Causality Behind Experimental Choices: Combustion analysis is the definitive method for determining the weight percent of carbon and hydrogen in an organic compound.[9][10][11] For organoantimony compounds, a key challenge is the potential for incomplete combustion and the formation of stable antimony oxides that can interfere with the detection of CO₂ and H₂O. To mitigate this, a combustion aid such as tungsten(VI) oxide (WO₃) is often added to the sample. WO₃ promotes complete oxidation of the organic material and helps to trap the antimony residue, preventing it from interfering with the downstream detectors.
Experimental Workflow for Combustion Analysis
Caption: Workflow for combustion analysis of organoantimony dihydroxides.
Step-by-Step Protocol for Combustion Analysis:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely ground organoantimony dihydroxide sample.
-
Add a similar amount of a combustion aid like tungsten(VI) oxide.
-
Place the sample and aid into a tin capsule and seal it.
-
-
Instrumental Analysis:
-
Calibrate the instrument using a certified organic standard with known C and H content (e.g., acetanilide).
-
Place the encapsulated sample into the autosampler of the CHN analyzer.
-
The sample is dropped into a combustion tube heated to approximately 950-1050°C in a pure oxygen environment.
-
The resulting combustion gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases (CO₂, H₂O, N₂) are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument software integrates the peaks corresponding to CO₂ and H₂O.
-
The weight percentages of carbon and hydrogen are calculated by comparing the sample peak areas to those of the certified standard.
-
Wavelength-Dispersive X-Ray Fluorescence (WD-XRF) for Antimony Screening
Causality Behind Experimental Choices: XRF is an excellent technique for rapid, non-destructive screening of antimony content.[1][12] Wavelength-dispersive XRF (WD-XRF) is generally preferred over energy-dispersive XRF (ED-XRF) for this application due to its superior spectral resolution, which minimizes potential overlaps from other elements that might be present in the sample matrix.[13][14][15] For quantitative analysis of powders, sample preparation is critical to mitigate matrix effects. The fusion bead method is the most robust approach. This involves dissolving the sample in a flux (e.g., lithium tetraborate) at high temperature to create a homogeneous glass disk. This eliminates particle size and mineralogical effects, leading to more accurate and precise results.[16]
Experimental Workflow for WD-XRF Analysis
Caption: Workflow for WD-XRF analysis of organoantimony dihydroxides.
Step-by-Step Protocol for WD-XRF:
-
Sample Preparation (Fusion Bead):
-
Accurately weigh approximately 0.5 g of the organoantimony dihydroxide sample and 5 g of a lithium tetraborate flux into a platinum crucible.
-
Add an oxidizing agent (e.g., sodium nitrate) if necessary to ensure complete oxidation of the organic matrix.
-
Fuse the mixture in a fusion apparatus at 1050-1150°C until a clear, homogeneous melt is obtained.
-
Pour the molten mixture into a platinum mold and allow it to cool to form a glass bead.
-
-
Instrumental Analysis:
-
Calibrate the WD-XRF spectrometer using a series of fusion beads prepared from certified reference materials with varying antimony concentrations.
-
Place the sample bead into the spectrometer and analyze under vacuum.
-
Measure the intensity of the antimony Kα or Lα characteristic X-ray line.
-
-
Data Analysis:
-
Calculate the concentration of antimony in the sample by comparing its X-ray intensity to the calibration curve.
-
Validation of Analytical Methods: A Trust-Building Exercise
Method validation is a mandatory process in pharmaceutical analysis, demonstrating that an analytical procedure is suitable for its intended purpose.[17] The ICH Q2(R2) guideline provides a framework for validating analytical procedures.[10][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery studies or by analyzing a certified reference material.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Certified Reference Materials: The Anchor of Accuracy
The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and traceable results. For antimony analysis by ICP-MS or ICP-OES, aqueous single-element standards from national metrology institutes like NIST are readily available.[8][13][14] However, matrix-matched CRMs for organoantimony compounds are not widely commercially available. In such cases, laboratories may need to:
-
Use a well-characterized in-house reference material.
-
Perform spike-recovery experiments to assess accuracy in the specific sample matrix.
-
Participate in proficiency testing schemes, if available.
-
Consider the synthesis and certification of a specific CRM, which is a significant undertaking but provides the highest level of confidence.[19][20][21][22][23]
Conclusion: An Integrated Approach for Comprehensive Characterization
No single technique can provide all the necessary information for the complete elemental characterization of organoantimony dihydroxides. A multi-faceted approach is required:
-
ICP-MS should be the primary technique for the accurate and precise quantification of antimony, especially at low concentrations.
-
Combustion Analysis is indispensable for determining the carbon and hydrogen content, which is essential for confirming the empirical formula.
-
WD-XRF serves as a valuable, rapid, and non-destructive tool for screening and for routine quality control where high sensitivity is not required.
By understanding the principles, strengths, and limitations of each technique, and by implementing rigorous method validation and the use of appropriate reference materials, researchers can ensure the generation of high-quality, reliable elemental analysis data, which is the bedrock of sound scientific research and successful drug development.
References
-
Inorganic Ventures. (n.d.). 1000 ppm Antimony for ICP. Suisse Technology Partners AG. Retrieved from [Link]
-
National Institute of Standards and Technology. (2024, April 9). Standard Reference Material® 3102a Antimony (Sb) Standard Solution. Retrieved from [Link]
-
Abbasi-Ahd, A., Shokoufi, N., & Kargosha, K. (n.d.). Determination of total antimony in certified reference materials. ResearchGate. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
-
NCERT. (n.d.). 8.10 Quantitative Analysis of Organic Compounds. Retrieved from [Link]
-
Feng, X., Hu, Y., Wang, Y., Chen, L., & Zhu, L. (2025). Method Development and Validation for the Detection of Elemental Impurities in Drugs. Herald of Medicine, 44(2), 213-222. Retrieved from [Link]
-
Labcompare. (n.d.). Wavelength Dispersive X-Ray Fluorescence Spectrometer (WDXRF Spectrometer). Retrieved from [Link]
-
Agilent. (2015, February 20). Benefits of running organic matrices using the Agilent 5100 ICP-OES—fast, robust, high performance analysis. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]
-
Environmental Measurements Facility, University of California, Santa Cruz. (n.d.). Procedures to make ICP-MS Standard Solution. Retrieved from [Link]
-
Drawell. (2025, April 14). ICP OES, ICP AES, ICP MS - What Are Their Preferred Applications. Retrieved from [Link]
-
CK-12 Foundation. (2026, February 2). Quantitative Analysis of Organic Compounds. Retrieved from [Link]
-
German Environmental Specimen Bank. (n.d.). Guidelines for Chemical Analysis: Determination of the Elemental Content of Environmental Samples using ICP-MS. Retrieved from [Link]
-
Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]
-
Patel, K. D., & Patel, D. K. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Research Journal of Pharmacy and Technology, 14(10), 5369-5374. Retrieved from [Link]
-
Bajo, S., & Suter, U. (1982). Wet ashing of organic matter for the determination of antimony. Analytical Chemistry, 54(1), 47-51. Retrieved from [Link]
-
de la Torre, X., et al. (2026, February 19). Recent Contributions of Organic Synthesis to Forensic Science. ChemMedChem. Retrieved from [Link]
-
Goebel, J., et al. (2019, February 15). Production of certified reference materials for the sports doping control of the REV-ERB agonist SR9009. Drug Testing and Analysis, 11(2), 225-233. Retrieved from [Link]
-
OpenStax. (2019, February 14). 4.5 Quantitative Chemical Analysis. In Chemistry 2e. Retrieved from [Link]
-
National Measurement Institute, Australia. (n.d.). Certified Reference Materials for accuracy in longitudinal monitoring for testosterone abuse. Retrieved from [Link]
-
World Anti-Doping Agency. (2025, October 9). WADA launches Special Call for Proposals on Synthesis of Reference Material. Retrieved from [Link]
-
XOS. (n.d.). Wavelength Dispersive X-ray Fluorescence (WDXRF). Retrieved from [Link]
-
World Anti-Doping Agency. (2025, October 8). Request for Applications - Synthesis of Reference Material. Retrieved from [Link]
-
Ooms, R., & van der Kelen, G. P. (n.d.). ON ORGANOANTIMONY COMPOUNDS II*. PREPARATION AND CONFIGURATION OF ORGANO(OXINATO)- ANTIMONY(V) COMPOUNDS R,SbC14_,0x (n= 14). DSpace. Retrieved from [Link]
Sources
- 1. horiba.com [horiba.com]
- 2. youtube.com [youtube.com]
- 3. sgs.com [sgs.com]
- 4. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]
- 5. Method Development and Validation for the Detection of Elemental Impurities in Drugs [yydbzz.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. LC-ICP-OES method for antimony speciation analysis in liquid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. 4.5 Quantitative Chemical Analysis - Chemistry 2e | OpenStax [openstax.org]
- 12. azom.com [azom.com]
- 13. Wavelength Dispersive X-ray Fluorescence (WDXRF) - XOS [xos.com]
- 14. covalent.com [covalent.com]
- 15. labcompare.com [labcompare.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent Contributions of Organic Synthesis to Forensic Science - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of certified reference materials for the sports doping control of the REV-ERB agonist SR9009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Certified Reference Materials for accuracy in longitudinal monitoring for testosterone abuse | World Anti Doping Agency [wada-ama.org]
- 22. WADA launches Special Call for Proposals on Synthesis of Reference Material | World Anti Doping Agency [wada-ama.org]
- 23. Request for Applications - Synthesis of Reference Material | World Anti Doping Agency [wada-ama.org]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Triphenylantimony Dihydroxide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of triphenylantimony dihydroxide, a compound requiring meticulous handling due to its toxicity and heavy metal content. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles that underpin these essential procedures.
Foundational Principles: Understanding the Hazard Profile
Triphenylantimony dihydroxide, as an organoantimony compound, presents a dual hazard: the toxicity of the antimony heavy metal and the reactivity of the organic ligands. Antimony is recognized by the Environmental Protection Agency (EPA) as one of the RCRA 8 metals, indicating its significant potential for harm if released into the environment.[1] Ingestion or absorption of antimony compounds can lead to a range of adverse health effects.[2][3]
The primary hazards associated with triphenylantimony compounds are summarized below:
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed.[2][3] May cause irritation to the skin, eyes, and respiratory tract.[2][4] | Ingestion, skin contact, eye contact, inhalation of dust.[2][4] |
| Chronic Toxicity | Potential for long-term health effects associated with heavy metal exposure. | Repeated or prolonged exposure. |
| Environmental Hazard | Harmful to aquatic life. Release into the environment must be avoided.[2][5] | Improper disposal leading to soil or water contamination. |
Given these hazards, triphenylantimony dihydroxide is classified as a hazardous waste. Its disposal is therefore strictly regulated to prevent harm to human health and the ecosystem.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of triphenylantimony dihydroxide from the laboratory setting. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a closed-loop process of accountability.
Step 1: In-Lab Waste Segregation and Containment
The principle of "cradle-to-grave" management for hazardous waste begins at the point of generation.[1]
-
Designate a Waste Container:
-
Select a dedicated, leak-proof container made of a material compatible with triphenylantimony dihydroxide. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free of cracks or residues from previous use.
-
-
Accurate Labeling:
-
Immediately label the container with a "Hazardous Waste" sticker or tag.
-
The label must include:
-
The full chemical name: "Triphenylantimony Dihydroxide"
-
The primary hazard(s): "Toxic" and "Environmental Hazard"
-
The date on which the first particle of waste was added to the container.
-
The name of the principal investigator or research group.
-
-
-
Waste Collection:
-
Collect all triphenylantimony dihydroxide waste, including any contaminated items such as weighing boats, gloves, and paper towels, in this designated container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible wastes can lead to dangerous chemical reactions.[5]
-
Keep the container closed at all times, except when adding waste.
-
Step 2: Personal Protective Equipment (PPE) - A Non-Negotiable
When handling triphenylantimony dihydroxide for any purpose, including disposal, a stringent PPE protocol is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles.[2][4] | Protects against splashes or airborne dust particles. |
| Body Protection | A lab coat or other suitable protective clothing.[2][4] | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | A NIOSH-certified respirator is recommended if there is a risk of generating dust.[2] | Prevents inhalation of toxic particles. |
Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Step 3: Storage and Accumulation in the Laboratory
Proper storage of the hazardous waste container while it is being filled is crucial for maintaining a safe laboratory environment.
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources or incompatible chemicals, particularly strong oxidizers.[2] A satellite accumulation area (SAA) within the lab is often used for this purpose.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Time Limits: Be aware of the accumulation time limits for hazardous waste as stipulated by the EPA and your state's regulations. These vary depending on your facility's generator status.[6]
Step 4: Arranging for Disposal
Triphenylantimony dihydroxide waste must be disposed of through a licensed hazardous waste disposal company.[2][5]
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging a hazardous waste pickup. They will have established procedures and contracts with certified disposal vendors.
-
Provide Necessary Information: Be prepared to provide the EHS department with the following information:
-
The contents of the waste container (Triphenylantimony Dihydroxide).
-
The approximate quantity of waste.
-
The location of the waste container.
-
-
Documentation: You will likely need to complete a hazardous waste pickup request form. This documentation is part of the "cradle-to-grave" tracking system and is a legal requirement.
The EHS department will then coordinate with the licensed waste vendor to collect, transport, and ultimately dispose of the material in a compliant manner, which typically involves high-temperature incineration at a permitted facility.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for triphenylantimony dihydroxide.
Caption: A flowchart illustrating the procedural steps for the safe disposal of triphenylantimony dihydroxide.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of triphenylantimony dihydroxide is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By understanding the inherent hazards of this compound and adhering to a systematic disposal protocol, researchers can ensure that their valuable scientific work does not come at the cost of their own well-being or that of the environment. Always consult your institution's specific guidelines and your local EHS department, as they are the ultimate authority on waste management in your facility.
References
-
Gelest, Inc. (2015). TRIPHENYLANTIMONY Safety Data Sheet. Retrieved from [Link]
-
The Dow Chemical Company. (2015). SAFETY DATA SHEET: TRIMETHYLANTIMONY OPTOGRADE™. Retrieved from [Link]
-
Cole-Parmer. (2003). Material Safety Data Sheet - Triphenylantimony, 97%. Retrieved from [Link]
-
Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Sources
Personal protective equipment for handling Triphenylantimony dihydroxide
Executive Hazard Assessment
Triphenylantimony dihydroxide (CAS: 19638-16-5) is an organoantimony(V) compound often utilized as a catalyst or reagent in organic synthesis.[1] While less volatile than its trivalent counterparts (e.g., stibines), it presents a distinct dual-hazard profile: heavy metal toxicity combined with organometallic bioavailability .
The "Why" Behind the Protocol
Standard laboratory safety training often treats all solids as generic "particulates." This is insufficient for organoantimony compounds.
-
Bio-Mimicry: Antimony (Sb) sits directly below Arsenic (As) in Group 15. Biologically, it can mimic essential trace elements, disrupting enzymatic sulfhydryl groups.
-
Lipophilicity: The phenyl groups render the antimony core lipophilic. Unlike inorganic antimony salts, this compound can cross the blood-brain barrier and dermal layers more easily, especially when dissolved in organic solvents.
-
Static Potential: As a fine crystalline powder, Ph3Sb(OH)2 is prone to static charging. This causes "particle jump" during weighing, significantly increasing the risk of inhalation and surface contamination outside the primary containment.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the state of matter (Solid vs. Solution). Standard nitrile gloves are often insufficient for organometallics in solution due to carrier solvent permeation.
| PPE Category | Component | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile Exam Gloves | Minimum 5 mil (0.12 mm) | Sufficient for dry solid handling. Provides tactile sensitivity for weighing. |
| Hand Protection (Solution) | Laminate Barrier (e.g., Silver Shield™) | Multi-layer EVOH/PE | Critical: If dissolved in DCM or THF, nitrile degrades in <5 mins. Organoantimony can "piggyback" through the glove. Laminate gloves prevent this. |
| Respiratory | P100 / N99 | NIOSH/EN 143 approved | Required if weighing outside a hood (strongly discouraged). Protects against sub-micron static dust. |
| Eye/Face | Chemical Goggles | Indirect venting | Safety glasses are insufficient due to the risk of airborne dust entering from the side or solution splash. |
| Body | Lab Coat + Apron | Tyvek® or chemically resistant apron | Cotton lab coats absorb liquids. An impervious apron prevents chest/lap absorption during spills. |
Operational Protocol: The "Safe Handling Loop"
This protocol treats the handling of Triphenylantimony dihydroxide as a closed loop to prevent cross-contamination.
Phase A: Weighing & Transfer (High Static Risk)
-
Engineering Control: Use a certified chemical fume hood.
-
Static Mitigation: Do not pour directly from the stock bottle. Use an antistatic gun or ionizer bar if the powder is "flighty."
-
Technique:
-
Place a secondary container (tray) inside the balance.
-
Tare the receiving vessel (flask).
-
Transfer solid using a disposable spatula. Do not reuse spatulas to prevent metal cross-contamination in the lab.
-
Wipe the exterior of the stock bottle with a solvent-dampened tissue before returning it to storage.
-
Phase B: Solubilization & Reaction (High Permeation Risk)
-
Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), don laminate gloves immediately .
-
Quenching: Although Ph3Sb(OH)2 is relatively stable, reaction byproducts may be reactive. Treat all waste streams as active heavy metal waste.
Phase C: Decontamination
-
Surface Cleaning: Antimony residues are not visible. Wash the work area with a surfactant (soap/water) followed by an alcohol wipe.
-
Verification: For high-volume labs, periodic swipe tests analyzed by ICP-MS are recommended to verify hood cleanliness.
Visual Workflow: Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Decision logic for PPE upgrades during the handling of Triphenylantimony dihydroxide, highlighting static control and glove permeation checkpoints.
Emergency & Disposal Procedures
Spill Management
-
Dry Spill: Do not sweep dry. This aerosols toxic dust. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent system is oxidizing.
Waste Disposal (Crucial Compliance)
Triphenylantimony dihydroxide waste cannot be combined with standard organic solvent waste streams.
-
Segregation: Label as "Heavy Metal Waste - Antimony (Sb)."
-
Why? Incineration of standard organic waste releases Antimony oxides into the atmosphere if not filtered by specific scrubbers.
-
Aquatic Hazard: As per H411, this compound is toxic to aquatic life.[1][2][3] Ensure zero discharge to drains.
References
-
Chemos GmbH & Co.[3] KG. (2023). Safety Data Sheet: Triphenylantimony. Retrieved from [Link]
-
Gelest, Inc. (2015).[4] Safety Data Sheet: Triphenylantimony (OMAN078).[4] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
